molecular formula C23H13F3N4O2 B2512778 1-(3-nitrophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-39-2

1-(3-nitrophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2512778
CAS No.: 901265-39-2
M. Wt: 434.378
InChI Key: MVMXNNIJDSJSBT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]quinoline class, characterized by a fused pyrazole-quinoline scaffold. Key structural features include:

  • 1-(3-Nitrophenyl): A nitro-substituted aryl group at position 1, contributing strong electron-withdrawing effects.
  • 3-Phenyl: A phenyl group at position 3, common in bioactive analogs.
  • 7-(Trifluoromethyl): A trifluoromethyl (CF₃) group at position 7, enhancing lipophilicity and metabolic stability.

Properties

IUPAC Name

1-(3-nitrophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13F3N4O2/c24-23(25,26)15-9-10-18-20(11-15)27-13-19-21(14-5-2-1-3-6-14)28-29(22(18)19)16-7-4-8-17(12-16)30(31)32/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMXNNIJDSJSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-nitrophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a suitable diketone, the reaction proceeds through intermediate steps involving nitration, condensation, and cyclization.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can participate in reduction reactions, particularly affecting the nitro group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and trifluoromethyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under varying conditions of temperature and solvent.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(3-Nitrophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(3-nitrophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline exerts its effects involves interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways affected by this compound include signal transduction and metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Anti-inflammatory Activity: Derivatives with amino groups (e.g., 2i, 2m) show potent NO inhibition (IC₅₀ ~0.1 µM), while the target compound’s nitro group may alter binding kinetics due to stronger electron withdrawal .
  • Trifluoromethyl Impact: The CF₃ group at position 7 (shared with MM-I-10 and 2a) increases logP (5.47 vs.
  • Steric and Electronic Effects : The 3-nitrophenyl group introduces steric bulk and electron withdrawal, contrasting with smaller substituents (e.g., H in 2a) or polar groups (e.g., hydroxyl in 2i) .
2.2. Physicochemical Properties
  • Molecular Weight : The target compound (410.43 g/mol) is heavier than 2a (237.18 g/mol) due to nitro and phenyl groups .
  • Lipophilicity: logP = 5.47 (target) vs.
  • Solubility : Predicted logSw = -5.63 (target) suggests poor aqueous solubility, a limitation shared with CF₃-containing analogs .
2.3. Structure-Activity Relationship (SAR) Trends
  • Position 1: Nitro groups enhance electron withdrawal but may reduce metabolic stability compared to amino/hydroxyl groups in 2i/2m .
  • Position 3 : Phenyl groups (target, C350-0685) are common in active analogs, suggesting a hydrophobic binding pocket requirement .
  • Position 7 : CF₃ improves potency in MM-I-10 (α6-GABAAR) and may synergize with nitro groups in the target compound .
2.4. Pharmacological Potential
  • Anti-inflammatory Potential: Likely via iNOS/COX-2 inhibition, as seen in 2i/2m .
  • CNS Applications : CF₃ and aromatic groups align with α6-GABAAR ligands (e.g., MM-I-10) .

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